molecular formula C24H17FN4O4 B2955499 3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-79-2

3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2955499
CAS No.: 901021-79-2
M. Wt: 444.422
InChI Key: DWIURAAASPOODA-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazoloquinoline core, which is a bicyclic system containing a pyrazole ring fused with a quinoline. The molecule also has fluorophenyl, dimethoxy, and nitrophenyl substituents attached to the core .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring to the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazoloquinoline core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the nitro group is electron-withdrawing and could make the molecule more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro, fluoro, and methoxy groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores

The synthesis and photophysical properties of azole-quinoline-based fluorophores, which include compounds structurally similar to "3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline," have been extensively studied. These compounds exhibit dual emissions (normal and ESIPT emissions) with a significant Stokes shift, indicating their potential in fluorescence spectroscopy and materials science. The study highlights their thermal stability and the dependence of emission properties on solvent polarity, which is crucial for their application in various solvents and conditions (Padalkar & Sekar, 2014).

Reversible Quenching of Fluorescence by Protonation

Research on pyrazolo[3,4-b]quinoline derivatives has shown that their fluorescence can be reversibly quenched by protic acids like HCl in aqueous or ethanolic solution. This property is of interest for developing light-emitting devices where the fluorescence stability is essential. The study explores the mechanisms behind fluorescence quenching, contributing to the understanding of how these compounds can be utilized in optical materials and sensors (Mu et al., 2010).

Fluorophores for Picric Acid Sensing

A novel fluorochrome combining quinoline and benzimidazole moieties demonstrates exceptional fluorescence quenching towards picric acid, highlighting its potential as a highly sensitive and selective sensor. This property is particularly valuable in environmental monitoring and security, where the detection of explosive materials is critical. The study provides insights into the synergistic effect of inner filter effect and photoinduced electron transfer (PET) as the dominant quenching mechanism (Jiang et al., 2019).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural features with the compound of interest, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These studies are vital for the development of new chemotherapeutic agents, showcasing the potential of quinoline derivatives in medical research and cancer therapy (Deady et al., 2003).

Antimycobacterial and Toxicological Evaluation of Ofloxacin Derivatives

The synthesis and evaluation of novel ofloxacin derivatives, including their antimycobacterial activities and toxicological profiles, highlight the relevance of quinoline derivatives in developing new antimicrobial agents. Such research is crucial in the fight against tuberculosis and other mycobacterial infections, indicating the broader impact of quinoline derivatives in pharmaceutical development (Dinakaran et al., 2008).

Future Directions

Given the biological activity of many pyrazoloquinoline derivatives, this compound could be of interest for further study in medicinal chemistry. Future research could focus on synthesizing the compound and testing its biological activity .

Properties

IUPAC Name

3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O4/c1-32-21-11-18-20(12-22(21)33-2)26-13-19-23(14-6-8-15(25)9-7-14)27-28(24(18)19)16-4-3-5-17(10-16)29(30)31/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIURAAASPOODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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